Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

概要

説明

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .

Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst. This reaction system does not require metal complex catalysts or metal salt additives and works efficiently even with exhaust gas containing impurities .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale synthesis using flow microreactor systems. These systems provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

化学反応の分析

Types of Reactions

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

科学的研究の応用

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

作用機序

The mechanism of action of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

類似化合物との比較

Similar Compounds

N-Substituted carbamoyl chlorides: These compounds are similar in structure and undergo similar chemical reactions.

Tertiary butyl esters: These esters share similar synthetic routes and applications in organic synthesis.

4-Aminocoumarin derivatives: These compounds have similar biological applications and are used as building blocks in organic chemistry.

Uniqueness

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in scientific research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further distinguish it from other similar compounds .

生物活性

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound belonging to the carbamate family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

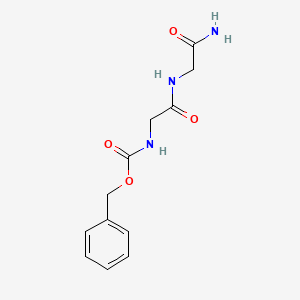

Structure and Properties

The compound features a benzyl moiety linked to a carbamate functional group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

This structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Carbamates, including this compound, are recognized for their diverse biological activities. Compounds within this class often exhibit:

- Antibacterial properties : Some studies indicate that related carbamates can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.

- Antitumor potential : Certain derivatives have shown promise in preclinical models against various cancer cell lines.

- Anti-inflammatory effects : The structural motifs present in carbamates may interact with pathways involved in inflammation regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many carbamates act as reversible or irreversible inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit acetylcholinesterase or other hydrolases.

- Quorum Sensing Interference : Some studies have shown that carbamate derivatives can disrupt bacterial communication systems, potentially leading to reduced virulence.

- Binding Affinity : Research using molecular docking has indicated that this compound may bind to specific protein targets, influencing their activity and potentially modulating disease processes.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds:

- Antitubercular Activity : A study demonstrated that certain benzyl carbamates exhibited significant inhibitory effects against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the substituents on the phenyl ring .

- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549 lung cancer cells), revealing moderate cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies suggest a favorable interaction profile with key residues involved in enzymatic activity modulation .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |

| 4-Methoxybenzamide | Methoxy group present | Anti-inflammatory properties |

| N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |

This comparison highlights the unique features of this compound that may enhance its reactivity and biological profile compared to simpler analogs.

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its diverse biological activities and potential applications in pharmacology. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.

- Optimization of Structure : To enhance potency and selectivity for desired biological targets.

特性

IUPAC Name |

benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJXGDMBDLXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305120 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-35-1 | |

| Record name | 6422-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。